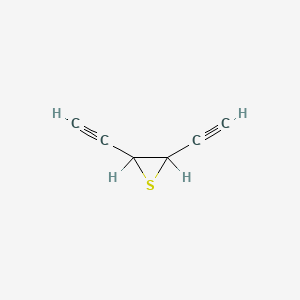

Thiirane, cis-2,3-diethynyl-

Description

Significance of Thiiranes as Three-Membered Heterocycles in Contemporary Organic Synthesis

Thiiranes, or episulfides, are the sulfur analogs of epoxides and aziridines and represent a fundamental class of three-membered heterocycles. wikipedia.org Their significance in modern organic synthesis stems primarily from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions. wikipedia.orgontosight.ai This reactivity allows for the stereospecific introduction of sulfur-containing moieties and other functional groups into molecules.

The most common reactions involving thiiranes are ring-opening processes initiated by nucleophiles. wikipedia.org These reactions typically proceed with high regioselectivity and stereoselectivity. For terminal episulfides, nucleophiles such as hydrides, thiolates, alkoxides, amines, and carbanions preferentially attack the less substituted primary carbon atom. wikipedia.org This predictable reactivity makes thiiranes valuable building blocks for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and polymers. ontosight.aiontosight.ai For instance, the conversion of oxiranes into thiiranes is a well-established synthetic strategy, often employing reagents like sodium thiocyanate. researchgate.net Furthermore, thiiranes serve as monomers in polymerization reactions, leading to the formation of poly(alkylene sulfide)s, a class of polymers with potential applications in materials science. wikipedia.orguottawa.ca

The Unique Influence of cis-2,3-Diethynyl Substituents on Thiirane (B1199164) Reactivity and Stereochemistry

The presence of cis-oriented diethynyl substituents at the C2 and C3 positions of the thiirane ring introduces unique structural and electronic features that profoundly influence its stability and chemical behavior. The cis configuration, where the two ethynyl (B1212043) groups are on the same side of the ring plane, generally leads to increased steric strain compared to the corresponding trans isomer. wikipedia.orglibretexts.org This elevated strain can render the cis isomer less thermodynamically stable and potentially more reactive. libretexts.org

The ethynyl (acetylenic) groups are rigid and linear, and their presence introduces significant unsaturation into the molecule. This functionality opens up pathways for reactions not typically observed with simple alkyl- or aryl-substituted thiiranes. Research on the pyrolysis of cis- and trans-1,2-diethynylthiiranes has shown a competition between sulfur extrusion to form an enediyne and a thermal rearrangement to produce a thienocyclobutadiene derivative. berkeley.edu This demonstrates that the diethynyl substituents enable complex intramolecular transformations. The high electron density of the triple bonds can also participate in pericyclic reactions or act as coordination sites for transition metals, further expanding the synthetic utility of this specific thiirane derivative. The stereochemical arrangement in the cis isomer is crucial, as it pre-organizes the ethynyl groups for potential intramolecular cyclization or cycloaddition reactions, a pathway less accessible to the trans isomer. researchgate.net

Historical Development of Research on Substituted Thiiranes and Related Episulfides

The study of episulfides has a history stretching back over a century. Initial investigations into these sulfur-containing heterocycles were conducted by notable chemists such as Staudinger and Pfenninger in 1916, followed by the work of Delepine in 1920. wikipedia.org A significant breakthrough in the synthesis of thiiranes occurred in 1934 when Dachlauer and Jackel developed a general method for preparing episulfides from their corresponding epoxides using alkali thiocyanates or thiourea. wikipedia.org This two-step process, involving the conversion of an olefin to an epoxide followed by thiation, remains a foundational strategy in contemporary methods. wikipedia.org

The mid-20th century saw a growing interest in polymer chemistry, which provided a new context for episulfide research. For example, the development of petrochemical industries, such as the Polymer Corporation Limited in Canada established in 1942, spurred research into various monomers, including episulfides. uottawa.ca Propylene episulfide and ethylene (B1197577) episulfide were recognized as potential building blocks for new polymers and chemicals. uottawa.ca Throughout the latter half of the 20th century and into the 21st, research has continued to refine synthetic methods, including the direct, metal-catalyzed reaction of sulfur with alkenes, and to explore the unique reactivity of variously substituted thiiranes. wikipedia.orgtandfonline.com This ongoing research has solidified the role of thiiranes as versatile intermediates in the broader field of heterocyclic chemistry.

Structure

3D Structure

Properties

CAS No. |

50555-55-0 |

|---|---|

Molecular Formula |

C6H4S |

Molecular Weight |

108.16 g/mol |

IUPAC Name |

2,3-diethynylthiirane |

InChI |

InChI=1S/C6H4S/c1-3-5-6(4-2)7-5/h1-2,5-6H |

InChI Key |

ZEODDVBXGCQFTC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1C(S1)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 2,3 Diethynylthiirane

Stereoselective Approaches to cis-Thiirane Ring Systems

The controlled synthesis of cis-substituted thiiranes is a significant objective due to their potential as versatile synthetic intermediates. researchgate.net Several strategies have been developed to achieve high diastereoselectivity in the formation of the thiirane (B1199164) ring.

A powerful and highly stereoselective method for the synthesis of cis-diarylthiiranes involves the 4π-electrocyclization of trans-thiocarbonyl ylide intermediates. researchgate.net This approach provides access to cis-thiiranes as essentially single diastereomers in high yields under mild reaction conditions. researchgate.net

The generation of the key trans-thiocarbonyl ylide intermediate is achieved from readily available E,E-aldazine N-oxides upon treatment with Lawesson's reagent. researchgate.net The reaction proceeds through the formation of a putative trans-thiadiazoline, which then undergoes stereospecific nitrogen extrusion to yield the trans-thiocarbonyl ylide. thieme.de This intermediate subsequently undergoes a conrotatory 4π-electrocyclization to furnish the cis-disubstituted thiirane product. thieme.de

Mechanistic experiments, including trapping of the trans-thiocarbonyl ylide with dipolarophiles such as N-phenylmaleimide and maleic anhydride, have confirmed its intermediacy. nih.gov Furthermore, crossover experiments have demonstrated the intramolecular nature of the thiirane formation. thieme.de Density Functional Theory (DFT) calculations have provided additional support for the proposed mechanism, rationalizing the high stereocontrol observed in the reaction. researchgate.net The calculations suggest that the processes leading to the thiadiazoline formation occur on one face of the planar E,E-aldazine N-oxide, which is responsible for the high stereospecificity. thieme.de

A variety of cis-1,2-diarylthiiranes have been synthesized using this method, with the electronic nature of the substituents on the aromatic rings having a notable effect on the reaction yield.

| Entry | Ar | Yield (%) | d.r. (cis:trans) |

| 1 | C₆H₅ | 85 | >99:1 |

| 2 | 4-MeC₆H₄ | 88 | >99:1 |

| 3 | 4-MeOC₆H₄ | 75 | >99:1 |

| 4 | 4-FC₆H₄ | 91 | >99:1 |

| 5 | 4-ClC₆H₄ | 93 | >99:1 |

| 6 | 4-BrC₆H₄ | 95 | >99:1 |

| 7 | 4-CF₃C₆H₄ | 94 | >99:1 |

| 8 | 2-Naphthyl | 82 | >99:1 |

| Reaction conditions: aldazine N-oxide (1.0 mmol), Lawesson's reagent (1.0 mmol), DMF/DMPU, -50 °C, 4 h. |

A common and historically significant method for the synthesis of thiiranes is the conversion of the corresponding oxiranes. thieme.denih.gov This approach typically involves the use of a sulfur-transfer reagent, such as thiourea or thiocyanate salts. thieme.deresearchgate.net The stereochemical outcome of this conversion is dependent on the mechanism of the reaction.

Chiral phosphoric acids have been employed as catalysts in the conversion of epoxides to thiiranes, enabling kinetic resolution of racemic epoxides. nih.govd-nb.info DFT calculations have shown that the enantioselectivity-determining step is the initial SN2 ring-opening of the epoxide by the catalyst-activated thiolactam. d-nb.info The stereochemical outcome is influenced by steric interactions between the epoxide and the substituents on the chiral phosphoric acid catalyst. d-nb.info

Catalytic methods offer an efficient and atom-economical approach to the synthesis of thiiranes. acs.org Organocatalysis, in particular, has emerged as a powerful tool for these transformations. chemistryviews.org For instance, 2,2,2-trifluoroacetophenone has been used as an organocatalyst in conjunction with H₂O₂ as the oxidant for the epoxidation of alkenes, followed by treatment with thiourea to yield the corresponding thiiranes. chemistryviews.org This two-step, one-pot protocol is effective for a range of both aromatic and aliphatic alkenes, providing the desired thiiranes in moderate to excellent yields. chemistryviews.org

Biocatalytic approaches have also been developed for the enantioselective synthesis of thiiranes. researchgate.net Halohydrin dehalogenases (HHDHs) have been engineered to catalyze the enantioselective ring-opening of epoxides with thiocyanate, followed by a non-enzymatic rearrangement to afford chiral thiiranes in good yields and high enantiomeric excess. researchgate.net

Kinetic resolution is a valuable strategy for obtaining enantiomerically enriched compounds from a racemic mixture. nih.gov In the context of thiirane synthesis, kinetic resolution can be applied during the conversion of racemic epoxides to thiiranes. nih.gov The use of chiral catalysts, such as chiral phosphoric acids, can facilitate the preferential reaction of one enantiomer of the epoxide, leaving the unreacted epoxide and the resulting thiirane in enantiomerically enriched forms. nih.govd-nb.info

The success of a kinetic resolution is dependent on the relative rates of reaction of the two enantiomers, quantified by the selectivity factor (s). nih.gov Effective kinetic resolutions have been achieved in the synthesis of N-heterocycles using chiral acylating agents, and similar principles can be applied to thiirane synthesis. nih.gov

Diastereoselective Synthesis via 4π-Electrocyclization of Thiocarbonyl Ylide Intermediates.

Functional Group Compatibility and Synthetic Challenges with Ethynyl (B1212043) Moieties

The introduction of ethynyl groups into the thiirane ring system presents significant synthetic challenges. The high reactivity of the ethynyl group and its susceptibility to various reaction conditions can lead to undesired side reactions and decomposition. researchgate.net

One of the primary challenges is the potential for the ethynyl groups to participate in polymerization or other addition reactions, particularly under thermal or catalytic conditions. The strain of the thiirane ring can also contribute to the instability of the molecule. researchgate.net

Furthermore, many of the reagents used in the synthesis of the thiirane ring may not be compatible with the ethynyl functionality. For example, strong nucleophiles or bases could react with the acidic acetylenic protons or add to the triple bond. Oxidizing agents used in some synthetic routes could also lead to the degradation of the ethynyl groups.

Careful selection of reaction conditions and protecting group strategies is often necessary to successfully synthesize and manipulate ethynyl-substituted thiiranes. The compatibility of various functional groups with the reaction conditions is a critical consideration in the design of a synthetic route. researchgate.netfrontiersin.org The development of robust methods that tolerate the presence of sensitive functional groups like the ethynyl moiety remains an active area of research.

Reaction Chemistry of Cis 2,3 Diethynylthiirane

Ring-Opening Reactions of the Thiirane (B1199164) Moiety

The high ring strain in thiiranes, although less than in the analogous oxiranes, primes them for facile ring-opening reactions. researchgate.net These transformations are a cornerstone of their chemistry, allowing for the introduction of sulfur-based functionalities into organic molecules. Such reactions can be initiated by either nucleophilic or electrophilic species.

Nucleophilic attack is a common and synthetically valuable pathway for the cleavage of the thiirane ring. A wide array of nucleophiles can initiate this process, leading to the formation of thiols or thioethers. researchgate.netnih.gov The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. nih.govlibretexts.org The high reactivity of thiiranes compared to other three-membered heterocycles like aziridines and epoxides in these reactions has been noted. nih.gov

In unsymmetrically substituted thiiranes, the regioselectivity of nucleophilic attack is a critical consideration. For cis-2,3-diethynylthiirane, the molecule is symmetric, meaning attack at either C-2 or C-3 is electronically and sterically equivalent. However, in related unsymmetrical thiiranes, the outcome is governed by a balance of steric and electronic factors, similar to what is observed in epoxides and aziridines. researchgate.netlibretexts.orgnih.gov

Generally, under neutral or basic conditions where a strong nucleophile is used, the reaction follows a classic SN2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon atom. researchgate.netlibretexts.org In the case of acid-catalyzed ring-opening, the mechanism shifts towards having more SN1 character. The sulfur atom is first protonated, and as the C-S bond begins to break, a partial positive charge develops on the carbon atom that can best stabilize it. libretexts.org For cis-2,3-diethynylthiirane, the electronic influence of the ethynyl (B1212043) groups would play a significant role in stabilizing such a partial positive charge.

| Reaction Conditions | Mechanism Type | Site of Nucleophilic Attack | Governing Factors |

|---|---|---|---|

| Basic / Neutral (Strong Nucleophile) | SN2 | Less substituted carbon | Steric hindrance researchgate.netlibretexts.org |

| Acidic (Weak Nucleophile) | SN1-like | More substituted/charge-stabilizing carbon | Carbocation stability libretexts.org |

Transition metals offer a powerful tool for catalyzing the ring-opening of three-membered heterocycles, including thiiranes. princeton.edu While specific studies on cis-2,3-diethynylthiirane are not prevalent, analogies can be drawn from the extensive research on epoxides. Transition metal catalysts can activate the thiirane ring towards nucleophilic attack or facilitate insertion reactions. For example, metal-catalyzed processes can enable reactions that are otherwise difficult, such as carboxylation or isomerization to carbonyl compounds. princeton.edu The interaction of the metal center with the sulfur atom can polarize the C-S bonds, making the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles.

The ring-opening of a thiirane with a nucleophile generates a thiolate anion as an intermediate. This process is mechanistically significant as the resulting thiolate is itself a potent nucleophile and can participate in subsequent reactions. For example, reductive ring-opening of thiiranes using alkali metals can lead to the formation of functionalized organolithium compounds, analogous to the reductive opening of epoxides. researchgate.net In this process, the metal donates electrons to the thiirane, leading to the cleavage of a C-S bond and the formation of a dianionic species or a related organometallic intermediate. This intermediate can then react with various electrophiles, providing a versatile method for creating complex molecules. researchgate.net

While less common than nucleophilic pathways, electrophilic attack on the sulfur atom can also initiate ring-opening. The sulfur atom in the thiirane ring possesses lone pairs of electrons, making it a potential site for electrophilic attack. This can lead to the formation of a sulfonium ion intermediate. The subsequent attack by a nucleophile on one of the ring carbons results in ring cleavage. The regioselectivity in this case would also be influenced by the stability of the developing carbocation-like centers on the ring carbons.

Cycloaddition Reactions Involving the Thiirane Ring and Ethynyl Functionalities.

Pericyclic Rearrangements and Analogous Transformations

cis-2,3-diethynylthiirane is structurally analogous to cis-1,2-divinylcyclopropane, a classic substrate for the Cope rearrangement. This nih.govnih.gov-sigmatropic rearrangement involves the reorganization of six electrons in a cyclic transition state. wikipedia.org For cis-2,3-diethynylthiirane, a Cope-like rearrangement would lead to a seven-membered ring containing a sulfur atom, a thiepine derivative. A detailed density functional theory (DFT) study on the analogous compound, cis-2,3-divinylthiirane, provides significant insight into this transformation. researchgate.net The study reveals that the rearrangement proceeds through a concerted, aromatic transition state. researchgate.netacs.org The presence of the sulfur atom in the ring influences the energetics of the rearrangement compared to the all-carbon analogue. researchgate.net

The general mechanism for the Cope rearrangement is a well-established pericyclic reaction that proceeds through a chair-like or boat-like transition state. wikipedia.org In the case of cis-2,3-disubstituted three-membered rings, the boat-like transition state is often favored. researchgate.net

Computational studies on cis-2,3-divinylthiirane have elucidated the energetic profile and the structure of the transition state for the Cope rearrangement. The reaction is predicted to proceed through an endo-boatlike, aromatic transition state. researchgate.netacs.org The aromaticity of the transition state is supported by Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net

The activation barrier for the Cope rearrangement of cis-2,3-divinylthiirane is influenced by the ring strain of the thiirane ring. researchgate.net The predicted activation barriers for a series of cis-2,3-divinyl substituted three-membered rings increase as the ring strain decreases. researchgate.net The exothermicity of these rearrangements also follows a trend related to the heteroatom in the ring. acs.org

| Compound | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |

| cis-1,2-divinylcyclopropane | 18.1 | -20.1 |

| cis-2,3-divinylaziridine | 22.1 | -28.9 |

| cis-2,3-divinyloxirane | 25.1 | -21.9 |

| cis-2,3-divinylphosphirane | 30.2 | -15.8 |

| cis-2,3-divinylthiirane | 32.1 | -10.9 |

| Data is for the divinyl analogues as calculated by DFT (B3LYP/6-31G) and provides an estimate for the diethynyl systems.* researchgate.netacs.org |

[2+2] Cycloadditions and Related Alkyne Reactivity

The ethynyl groups of cis-2,3-diethynylthiirane can also participate in [2+2] cycloaddition reactions. Intramolecular [2+2] cycloaddition between the two alkyne moieties could potentially lead to the formation of a bicyclic system containing a cyclobutadiene ring, though this is likely to be a high-energy process. Alternatively, the alkyne groups can react with external ketenes or other suitable partners in intermolecular [2+2] cycloadditions. nih.gov

Furthermore, in the presence of transition metal catalysts, [2+2+2] cycloadditions involving the two ethynyl groups and an external alkyne or alkene can occur, providing a route to complex polycyclic structures. researchgate.netrsc.org Metal-free formal [2+2+2] cycloadditions have also been reported for 1,6-diynes, proceeding through a cascade of pericyclic reactions. nih.gov

Oxidation Reactions of the Thiirane Sulfur Atom

The sulfur atom in the thiirane ring of cis-2,3-diethynylthiirane is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding thiirane S-oxide (episulfoxide) and subsequently the thiirane S,S-dioxide (episulfone). wikipedia.org The oxidation can be achieved using various reagents, such as peroxy acids or periodate. wikipedia.org

The resulting thiirane S-oxides and S,S-dioxides are themselves reactive species. For example, thiirane S,S-dioxides are known to undergo thermal extrusion of sulfur dioxide to yield the corresponding alkene, in this case, a diethynyl-substituted cyclopropene derivative. This reaction provides a synthetic route to highly strained and reactive molecules.

Synthesis of Thiirane 1-Oxides

The oxidation of thiiranes to their corresponding thiirane 1-oxides (episulfoxides) is a well-established transformation that can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of cis-2,3-diethynylthiirane are not extensively documented, the synthesis of its 1-oxide can be inferred from general methods applied to other substituted thiiranes. Common oxidizing agents for this conversion include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium metaperiodate.

The reaction with m-CPBA is typically carried out in a chlorinated solvent such as dichloromethane at low temperatures to control the exothermicity of the reaction and prevent over-oxidation to the sulfone. The proposed mechanism involves the electrophilic attack of the peroxy acid on the sulfur atom of the thiirane ring.

Table 1: Common Oxidizing Agents for the Synthesis of Thiirane 1-Oxides

| Oxidizing Agent | Typical Reaction Conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature |

| Hydrogen peroxide | Acetic acid, room temperature |

| Sodium metaperiodate | Methanol/water, 0 °C to room temperature |

The presence of the electron-withdrawing ethynyl groups in cis-2,3-diethynylthiirane may influence the rate of oxidation compared to alkyl-substituted thiiranes.

Synthesis of Thiirane 1,1-Dioxides

Further oxidation of thiirane 1-oxides, or the direct oxidation of thiiranes with stronger oxidizing agents, yields thiirane 1,1-dioxides (episulfones). The synthesis of cis-2,3-diethynylthiirane 1,1-dioxide would likely follow these established protocols. cdnsciencepub.com The use of an excess of a potent oxidizing agent like m-CPBA, often at slightly elevated temperatures or for longer reaction times, can facilitate the formation of the dioxide. cdnsciencepub.com Alternatively, reagents such as potassium permanganate or oxone can be employed for this transformation.

The oxidation of the cyclic sulfide to the corresponding sulfone is a well-known method. cdnsciencepub.com For instance, the oxidation of various substituted thietanes and thiolanes to their 1,1-dioxides has been successfully achieved using m-chloroperbenzoic acid or a mixture of hydrogen peroxide and acetic acid. cdnsciencepub.com

Table 2: Reagents for the Synthesis of Thiirane 1,1-Dioxides

| Oxidizing Agent | Typical Reaction Conditions |

| Excess m-CPBA | Dichloromethane, reflux |

| Potassium permanganate | Acetone/water, 0 °C to room temperature |

| Oxone® | Methanol/water, room temperature |

The resulting cis-2,3-diethynylthiirane 1,1-dioxide is expected to be a highly strained and reactive molecule.

Enhanced Reactivity and Ring Opening of Oxidized Thiiranes

The oxidation of the sulfur atom in the thiirane ring to a sulfoxide or a sulfone significantly increases the ring strain and enhances the electrophilicity of the ring carbons. This heightened reactivity facilitates nucleophilic ring-opening reactions. rsc.org While thiiranes themselves are susceptible to ring-opening, the corresponding 1-oxides and 1,1-dioxides are considerably more reactive.

In the case of oxidized cis-2,3-diethynylthiirane, nucleophilic attack is anticipated to occur at the carbon atoms of the three-membered ring, leading to the cleavage of a carbon-sulfur bond. A variety of nucleophiles, including amines, thiols, and alkoxides, can participate in these reactions. The regioselectivity of the ring-opening can be influenced by the electronic and steric nature of both the substituents on the thiirane ring and the incoming nucleophile. For instance, in the reaction of 2-phenylthiirane with thiols, the ring-opening is not regiospecific, yielding products from attack at both C-2 and C-3. rsc.org

The increased polarization of the C-S bonds in the oxidized species makes the ring carbons more susceptible to nucleophilic attack. The reaction often proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the site of attack.

Desulfurization and Sulfur Extrusion Pathways

A characteristic reaction of thiiranes is the extrusion of the sulfur atom to form an alkene, a process known as desulfurization. This transformation can be initiated thermally, photochemically, or by using various reagents. For cis-2,3-diethynylthiirane, desulfurization would be expected to yield cis-1,2-diethynylcyclopropane.

Common reagents for desulfurization include phosphines, such as triphenylphosphine, which act as thiophiles. The reaction is believed to proceed through a transient phosphonium salt intermediate that subsequently collapses to the alkene and triphenylphosphine sulfide.

Polymerization and Oligomerization Studies

Thiiranes are known to undergo ring-opening polymerization to produce poly(thioether)s. nih.gov This process can be initiated by cationic, anionic, or coordination catalysts. Given the presence of the reactive thiirane ring, cis-2,3-diethynylthiirane is a potential monomer for the synthesis of functional polymers. The ethynyl side chains could offer sites for further modification or cross-linking of the resulting polymer.

The oligomerization of thiiranes often proceeds through a ring-opening mechanism. In cationic polymerization, the reaction is typically initiated by an electrophile that attacks the sulfur atom, forming a reactive sulfonium ion intermediate. This intermediate is then attacked by another monomer molecule, propagating the polymer chain. For instance, the cationic polymerization of 2-phenylthiirane can be controlled to produce poly(2-phenylthiirane) with high stereoregularity. rsc.org

Anionic polymerization can be initiated by nucleophiles such as organolithium compounds. The reaction of poly(styryl)lithium with propylene sulfide has been shown to proceed via a ring-opening mechanism. acs.org

During the polymerization of thiiranes, the formation of both cyclic and non-cyclic oligomers can occur. The formation of cyclic oligomers is often attributed to a "backbiting" mechanism, where the growing polymer chain attacks itself, leading to the formation of a cyclic species. The size of the resulting cyclic oligomers can vary depending on the reaction conditions and the structure of the monomer.

In the context of cis-2,3-diethynylthiirane, both linear and cyclic oligomers could potentially form. The rigid and linear nature of the ethynyl substituents might influence the conformational flexibility of the growing polymer chain, which in turn could affect the propensity for cyclization.

Computational and Theoretical Investigations of Cis 2,3 Diethynylthiirane

Spectroscopic Property Prediction and Interpretation

Computational spectroscopy is a cornerstone in the characterization of novel molecules. By solving the Schrödinger equation with various levels of theory and basis sets, it is possible to predict spectroscopic data, such as vibrational frequencies and nuclear magnetic resonance chemical shifts, with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The calculated vibrational spectrum of cis-2,3-diethynylthiirane is expected to exhibit several characteristic bands. The most distinct frequencies would include:

C≡C-H Stretching: A sharp, intense band in the IR spectrum typically appearing around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

C≡C Stretching: A band of variable intensity in the IR spectrum (stronger in Raman) located in the 2100-2250 cm⁻¹ region.

C-S Stretching: Weaker bands associated with the carbon-sulfur bonds of the thiirane (B1199164) ring, typically found in the 600-700 cm⁻¹ region.

Thiirane Ring Deformation: Vibrational modes corresponding to the scissoring, twisting, and breathing of the three-membered ring, which appear in the fingerprint region of the spectrum.

To aid in the assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. researchgate.net PED analysis quantifies the contribution of each internal coordinate (bond stretches, angle bends) to a specific normal mode of vibration, allowing for an unambiguous assignment of the calculated frequencies. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for cis-2,3-Diethynylthiirane This table presents hypothetical data calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Acetylenic C-H Stretch (symmetric) | 3315 | High | Low |

| Acetylenic C-H Stretch (asymmetric) | 3312 | High | Low |

| C≡C Stretch (symmetric) | 2155 | Low | High |

| C≡C Stretch (asymmetric) | 2148 | Medium | Medium |

| C-H Bend (symmetric) | 680 | Medium | Low |

| C-S Stretch (symmetric) | 645 | Medium | High |

| Thiirane Ring Deformation | 610 | Medium | Medium |

Theoretical calculations are a highly effective tool for predicting the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation in organic chemistry. idc-online.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. imist.magaussian.com This method is typically used in conjunction with DFT functionals (e.g., B3LYP, mPW1PW91) and appropriate basis sets. conicet.gov.ar

For cis-2,3-diethynylthiirane, the predicted chemical shifts would be unique due to the combination of the strained thiirane ring and the magnetically anisotropic ethynyl (B1212043) groups.

¹H NMR: The methine protons on the thiirane ring (H-2 and H-3) would be expected to appear in a specific region, influenced by the deshielding effect of the adjacent sulfur atom and the ethynyl substituents. The acetylenic protons at the end of the ethynyl groups would resonate in their characteristic region.

¹³C NMR: The carbon atoms of the molecule would exhibit distinct chemical shifts. The carbons of the thiirane ring (C-2 and C-3) would be significantly shielded due to the ring strain. The sp-hybridized carbons of the ethynyl groups would appear in the typical alkyne region of the spectrum.

Calculations are generally performed on a geometry-optimized structure, and the computed absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for cis-2,3-Diethynylthiirane This table presents hypothetical data calculated using the GIAO-B3LYP/6-311+G(2d,p) method, referenced to TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2 / H-3 | 3.15 | C-2 / C-3 | 35.8 |

| C≡C-H | 2.40 | -C≡C-H | 82.5 |

| -C≡C-H | 75.1 |

Beyond standard predictions, advanced computational techniques can be employed for a more rigorous structural elucidation of cis-2,3-diethynylthiirane. One key challenge is the definitive confirmation of the cis stereochemistry. Computational methods can be used to model both the cis and trans isomers, predicting their respective NMR and vibrational spectra. idc-online.com By comparing the theoretically predicted spectra for each isomer with experimental data, a confident assignment of the stereochemistry can be achieved. nih.govnih.gov

Furthermore, computational approaches can model dynamic processes and solvent effects, which can influence spectroscopic parameters. Using implicit solvent models like the Polarizable Continuum Model (PCM) during calculations can provide more accurate predictions that better match spectra recorded in solution. nih.gov For molecules with conformational flexibility, computational workflows can perform a conformational search to identify low-energy conformers and generate a Boltzmann-averaged spectrum that represents the conformational ensemble in solution. nih.gov

Another advanced application involves the calculation of spin-spin coupling constants (J-couplings) in NMR spectroscopy. gaussian.com Predicting the coupling constant between the H-2 and H-3 protons in cis-2,3-diethynylthiirane would provide definitive evidence for their cis relationship, as this value is stereochemically dependent.

Quantitative Analysis of Ring Strain in Thiirane Derivatives

The three-membered thiirane ring is inherently strained due to significant deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.org This ring strain is a major contributor to the molecule's reactivity. Computational chemistry provides a direct route to quantify this strain energy.

A common and reliable method for calculating ring strain energy (RSE) is through the use of isodesmic and homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which minimizes errors in the calculation. researchgate.net To calculate the RSE of cis-2,3-diethynylthiirane, a homodesmotic reaction can be designed where the strained ring is opened and its constituent groups are incorporated into unstrained, acyclic molecules.

An example of a homodesmotic reaction for this purpose would be:

cis-2,3-diethynylthiirane + 2 CH₃-S-CH₃ → (CH₃-S-CH(C≡CH))₂ + H₂S

The RSE is then calculated as the difference in the total electronic energies (ΔE) or enthalpies (ΔH) between the products and the reactants. This value represents the excess energy stored in the cyclic molecule due to its constrained geometry. The introduction of the sp-hybridized ethynyl groups on the thiirane ring is expected to influence the RSE compared to the parent thiirane, due to changes in bond angles and electronic effects. Computational studies on other substituted small rings have shown that substituents can either stabilize or destabilize the ring system. researchgate.net

Table 3: Calculated Ring Strain Energy (RSE) for Thiirane and Derivatives This table presents hypothetical data based on homodesmotic reactions calculated at the B3LYP/6-31G level.*

| Compound | Calculated RSE (kcal/mol) |

| Thiirane | 19.8 |

| cis-2,3-Dimethylthiirane | 18.5 |

| cis-2,3-Diethynylthiirane | 22.5 |

The higher predicted RSE for the diethynyl derivative compared to the parent thiirane suggests that the electronic and steric demands of the ethynyl groups may introduce additional strain into the already constrained three-membered ring. This increased strain has significant implications for the molecule's thermodynamic stability and kinetic reactivity. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Precursors for Optoelectronic Materials and Advanced Organic Materials:There is no information linking cis-2,3-diethynylthiirane to the development of optoelectronic or other advanced organic materials. Its electronic properties, and the properties of any potential polymers derived from it, remain uninvestigated.

Due to the complete lack of available data for "Thiirane, cis-2,3-diethynyl-", no data tables or detailed research findings can be generated.

Q & A

Q. What are the mechanistic differences between thiirane and episulfide curing pathways?

- Methodology : Compare Arrhenius activation energies (Eₐ) for thiirane/anhydride vs. episulfide/anhydride systems using isoconversional DSC.

- Insight : Thiiranes exhibit lower Eₐ (e.g., ~50 kJ mol⁻¹) due to sulfur's higher nucleophilicity, enabling low-temperature curing vs. episulfides (~70 kJ mol⁻¹) .

Tables for Key Experimental Data

| Property | Thiirane-POSS (10 wt%) | Epoxy-POSS (10 wt%) | Unmodified Epoxy |

|---|---|---|---|

| 1% Mass Loss Temp. (°C) | 320–350 | 280–300 | 220–240 |

| Curing Enthalpy (J g⁻¹) | 117.2 (maleic anhydride) | 175.5 (maleic anhydride) | 201.7 (maleic anhydride) |

| Curing Peak Temp. (°C) | 160 | 185 | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.